molecular formula C16H15N5O B2392445 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide CAS No. 1421444-06-5

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B2392445
CAS No.: 1421444-06-5
M. Wt: 293.33
InChI Key: FECRORLKLSBWOL-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylacetamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-17-7-8-21(12)16-18-10-14(11-19-16)20-15(22)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRORLKLSBWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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